Higher Lipophilicity vs. para-Fluoro Des-Methyl Analog
The target compound exhibits a calculated logP of 3.20, which is 1.10 log units higher than that of its para-fluoro des-methyl analog, 4-fluoro-N-(thiazol-5-ylmethyl)aniline (logP = 2.10) . This difference places the two compounds on opposite sides of the optimal logP range (1–3) for oral bioavailability according to Lipinski's Rule of Five, potentially translating into distinct membrane permeation and metabolic stability profiles .
| Evidence Dimension | Calculated lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.20272 (Leyan vendor calculation) |
| Comparator Or Baseline | 4-Fluoro-N-(thiazol-5-ylmethyl)aniline (CAS 1342182-42-6), logP = 2.10443119733 (Fluorochem vendor calculation) |
| Quantified Difference | ΔlogP = +1.10 (target more lipophilic by 1.10 log units) |
| Conditions | Vendor-calculated logP values; the computational method may differ slightly between suppliers. |
Why This Matters
A difference of over one log unit in logP can significantly alter membrane permeability and metabolic clearance, making this compound a distinct candidate for applications requiring higher lipophilicity.
